![molecular formula C7H4BrFINO2 B2738693 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene CAS No. 2091653-09-5](/img/structure/B2738693.png)
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Techniques such as thermal analysis, viscosity measurements, and surface area analysis may be used .Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
Compounds with similar structural features have been utilized in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which shows potential in brain imaging and diagnostic applications (Klok, Klein, Herscheid, & Windhorst, 2006). The method involves a two-step reaction sequence, showcasing the versatility of halogenated nitrobenzene derivatives in complex syntheses.
Molecular Ordering and Material Science
Studies on molecular ordering of smectogenic compounds, including those with nitrobenzene derivatives, have been conducted to understand translatory and orientational motions in liquid crystals (Ojha & Pisipati, 2003). This research is crucial for the development of advanced materials with specific optical and electronic properties.
Catalytic Aminocarbonylation
Research into the aminocarbonylation of para-substituted iodobenzenes, including fluoro, chloro, and nitro derivatives, has been carried out to synthesize carboxamide and ketocarboxamide compounds (Marosvölgyi-Haskó, Kégl, & Kollár, 2016). These findings contribute to the field of organic synthesis, offering pathways for the creation of novel compounds.
Electrophilic Substitution and Halogenation
Studies on the electrophilic substitution and halogenation of aromatic compounds, including fluorobenzenes, have provided insights into the synthesis of diversified halogenated compounds (Coe, Stuart, & Moody, 1998). These processes are fundamental in medicinal chemistry for the modification and functionalization of pharmaceutical compounds.
Fluorination Techniques
Research on the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate has expanded the toolkit for introducing fluorine atoms into complex molecules (Fedorov, Zubarev, Mortikov, Rodinovskaya, & Shestopalov, 2015). This is particularly relevant for the synthesis of fluorinated pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(bromomethyl)-1-fluoro-2-iodo-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFINO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOMSJVXYYFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])CBr)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene |
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